6-Aza-2-thiouridine

説明

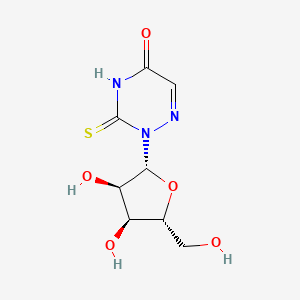

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-sulfanylidene-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O5S/c12-2-3-5(14)6(15)7(16-3)11-8(17)10-4(13)1-9-11/h1,3,5-7,12,14-15H,2H2,(H,10,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCBDTCUOVDLNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20949846 | |

| Record name | 5-Hydroxy-2-pentofuranosyl-1,2,4-triazine-3(2H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27089-56-1 | |

| Record name | NSC146268 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hydroxy-2-pentofuranosyl-1,2,4-triazine-3(2H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes to 2-Thio-6-azauridine

The creation of 2-thio-6-azauridine primarily relies on well-established glycosylation reactions, which form the crucial bond between the sugar moiety and the heterocyclic base.

Vorbrüggen-Type Glycosylation Approaches

The Vorbrüggen glycosylation is a cornerstone method for the synthesis of nucleosides, including 2-thio-6-azauridine and its derivatives. nih.gov This reaction typically involves the coupling of a silylated heterocyclic base with a protected sugar derivative, often an acylated ribose, in the presence of a Lewis acid catalyst. nih.govnih.gov For instance, 2-thio-6-azauridine derivatives have been synthesized via the Vorbrüggen-type glycosylation of 6-aza-5-methyl-2-thiouracil with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. rsc.org The use of silylating agents like N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (B44280) (HMDS) is common to activate the nucleobase. nih.govacs.org Lewis acids such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin tetrachloride (SnCl4) are frequently employed to facilitate the coupling. nih.govacs.orgfrontiersin.org The stereoselectivity of the Vorbrüggen reaction is a key advantage, generally yielding the desired β-anomer. nih.gov

Recent advancements have introduced microwave-assisted Vorbrüggen glycosylation, which can significantly reduce reaction times and improve yields. nih.gov For example, a microwave-assisted method using catalytic pyridinium (B92312) triflate has been successfully applied to synthesize a 6-azauridine (B1663090) analog in high yield. nih.gov

Precursor Synthesis and Reaction Mechanisms

The synthesis of the necessary precursors is a critical first step. For the base, 6-aza-2-thiouracil and its derivatives are often prepared through cyclization reactions. One common method involves the reaction of a thiosemicarbazone derivative, which can be formed from the reaction of an appropriate starting material like ethyl pyruvate (B1213749) with thiosemicarbazide. rsc.org For instance, 5-(2-thienyl)-6-aza-2-thiouracil is synthesized from the corresponding thiosemicarbazone, which is then cyclized.

The sugar precursor is typically a protected ribofuranose, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, to ensure the correct stereochemistry and to prevent unwanted side reactions at the hydroxyl groups of the sugar. rsc.org

The reaction mechanism of the Vorbrüggen glycosylation involves the silylation of the heterocyclic base, making it more nucleophilic and soluble in organic solvents. The Lewis acid then activates the sugar donor, facilitating the nucleophilic attack by the silylated base to form the N-glycosidic bond. nih.govfrontiersin.org

Strategies for Derivatization and Analog Generation

To explore the structure-activity relationships and enhance the biological profile of 2-thio-6-azauridine, various derivatization strategies have been developed. These modifications target different positions of the nucleoside.

Modification at the C2 Position

The C2 position of the 6-azauracil (B101635) ring is a key site for modification. The 2-thio group can be a precursor for other functionalities. For example, it can be converted to the corresponding 2-oxo derivative. This transformation from a 2-thiouracil (B1096) to a uracil (B121893) derivative can significantly alter the biological properties of the nucleoside. Additionally, the 2-thio group can be S-alkylated to produce 2-alkylthio derivatives, which can serve as intermediates for further modifications. rsc.org Another strategy involves the conversion of the 2-thio group to a 2-hydroxyimino moiety, which has been explored for potential antiviral activity. rsc.org

5-Substituted Derivatives and Structural Modifications

Modifications at the C5 position of the 6-azauracil ring have been a significant area of research to generate analogs with novel properties. A variety of substituents have been introduced at this position, including alkyl, aryl, and heterocyclic groups. nih.gov For instance, 5-phenyl and 5-tert-butyl derivatives of 2-thio-6-azauracil have been synthesized and evaluated for their substrate properties with nucleoside phosphorylases. beilstein-journals.org The synthesis of these 5-substituted derivatives often starts with a correspondingly substituted precursor for the base, which is then glycosylated. A one-pot method has been developed for the preparation of 5-modified 2-thio-6-aza-2'-deoxyuridine derivatives in high yields. nih.govresearchgate.netresearchgate.net

| Compound | Modification | Reference |

| 2'-Deoxy-2-thio-5-phenyl-6-azauridine | 5-phenyl substitution | nih.gov |

| 5-(2-thienyl)-6-aza-2'-deoxyuridine | 5-(2-thienyl) substitution | |

| 5-cyclopropyl-6-aza-2'-deoxyuridine | 5-cyclopropyl substitution | |

| 5-[2-(5-bromothienyl)]-6-aza-2'-deoxyuridine | 5-[2-(5-bromothienyl)] substitution |

Methods to Influence Stereoselectivity

Controlling the stereochemical outcome of a nucleoside synthesis is paramount. Several chemical and biocatalytic strategies have been developed to address this challenge.

Chemical Methods : The most effective chemical method is the use of a C2'-participating group, as described above. The choice of protecting groups on the sugar can significantly influence the stability of the key cationic intermediate and thus the α/β ratio of the product. bibliotekanauki.pl Older methods for nucleoside synthesis, such as the fusion method (heating the base and protected sugar) and the metal salt method (using silver or mercury salts of the heterocycle), generally provide lower yields and stereoselectivity compared to the Vorbrüggen reaction. wikipedia.org

Enzymatic Methods : Biocatalytic approaches offer exceptional stereoselectivity. academie-sciences.fr Enzymes from nucleotide salvage pathways, such as purine (B94841) nucleoside phosphorylase (PNP) and thymidine (B127349) phosphorylase (TP), are anomer-specific and can be used for direct glycosylation or transglycosylation reactions. beilstein-journals.orgacademie-sciences.fr These enzymatic reactions form the N-glycosidic bond with precise control over the anomeric configuration, providing a powerful alternative to purely chemical routes. academie-sciences.fr

Table 3: Comparison of Methods for Stereocontrol in Nucleoside Synthesis

| Method | General Principle | Advantage(s) | Limitation(s) | Reference(s) |

|---|---|---|---|---|

| Neighboring Group Participation | A C2'-acyl group forms a cyclic intermediate, directing β-attack. | High β-selectivity for ribosides. | Not applicable to 2'-deoxynucleosides. | wikipedia.orgbibliotekanauki.pl |

| Fusion Method | Direct heating of base and protected sugar. | Simple procedure. | Low yields (max ~70%), poor stereocontrol. | wikipedia.org |

| Metal Salt Method | Reaction of a metal salt of the base with a sugar halide. | Historical significance. | Often requires stoichiometric heavy metals (Ag, Hg); newer methods use Na salts. | wikipedia.org |

| Enzymatic Glycosylation | Use of anomer-specific enzymes (e.g., phosphorylases). | Excellent stereospecificity. | Limited substrate scope for some enzymes. | beilstein-journals.orgacademie-sciences.fr |

Biochemical Mechanisms of Action

Enzymatic Target Identification and Inhibition Kinetics

The principal molecular target of 2-Thio-6-azauridine has been identified as a critical enzyme in the de novo synthesis of pyrimidine (B1678525) nucleotides. The compound functions as a pro-drug, requiring intracellular activation to effectively inhibit its target.

Orotidine (B106555) Monophosphate Decarboxylase (ODCase) InhibitionThe primary enzymatic target of 2-Thio-6-azauridine is orotidine monophosphate decarboxylase (ODCase; EC 4.1.1.23).nih.govresearchgate.netThis enzyme catalyzes the final step in the de novo pyrimidine biosynthesis pathway: the decarboxylation of orotidine 5'-monophosphate (OMP) to form uridine (B1682114) 5'-monophosphate (UMP).google.comannualreviews.orgUMP is the precursor for all other pyrimidine nucleotides (UTP, CTP, and TTP) required for nucleic acid synthesis.google.com

Like its parent compound 6-azauridine (B1663090), 2-Thio-6-azauridine is a nucleoside analog that must be converted intracellularly to its active form. sci-hub.ruasm.org It is phosphorylated to 2-Thio-6-azauridine 5'-monophosphate (2-thio-6-aza-UMP). This nucleotide analog is structurally similar to the natural substrate, OMP, and acts as a competitive inhibitor of ODCase. sci-hub.ruebi.ac.uk By binding to the active site of ODCase, 2-thio-6-aza-UMP prevents the conversion of OMP to UMP, thereby halting the pyrimidine biosynthesis cascade. google.comasm.org

Kinetic Parameters of Enzyme InhibitionThe inhibitory potency of azauridine-based compounds against ODCase has been quantified through kinetic studies. While specific kinetic parameters for 2-Thio-6-azauridine are not extensively documented in the available literature, data from its close analog, 6-azauridine 5'-monophosphate (6-aza-UMP), provide significant insight into its mechanism. 6-aza-UMP is a potent competitive inhibitor of ODCase.ebi.ac.uk

Studies on various ODCase inhibitors have reported a range of inhibition constants (Kᵢ). The Kᵢ value represents the concentration of inhibitor required to decrease the enzyme's activity by half and is a measure of the inhibitor's potency. Lower Kᵢ values indicate higher potency. For instance, a novel pyrazolo[3,4-d]pyrimidine nucleoside monophosphate that acts similarly to 6-azauridine was found to be a competitive inhibitor of ODCase with a Kᵢ value of less than 1 nM. asm.org The potency of these inhibitors underscores the sensitivity of the ODCase enzyme to substrate analogs.

This table presents kinetic data for 6-aza-UMP and other related competitive inhibitors of Orotidine Monophosphate Decarboxylase (ODCase). The data illustrate the potent inhibition of the enzyme by these nucleotide analogs.

Interference with Nucleotide and Nucleic Acid Metabolism

The inhibition of ODCase by 2-Thio-6-azauridine sets off a cascade of metabolic disturbances, primarily affecting the cellular pools of nucleotides and the synthesis of DNA and RNA.

Disruption of Pyrimidine BiosynthesisBy blocking ODCase, 2-Thio-6-azauridine effectively shuts down the de novo production of UMP.google.comusu.educhemicalbook.comThis leads to a depletion of the intracellular pools of UMP and its downstream derivatives, including uridine triphosphate (UTP) and cytidine (B196190) triphosphate (CTP), which are essential for RNA synthesis, and deoxythymidine triphosphate (dTTP), which is required for DNA synthesis.google.com

The inhibition also causes an accumulation of the metabolic intermediates that precede the enzymatic block. nih.gov Specifically, cells treated with azauridine analogs show a buildup of orotidine 5'-monophosphate and its precursor, orotic acid. nih.gov This disruption of the normal flow of metabolites is a hallmark of the compound's mechanism of action and underlies its antiproliferative and antiviral effects. asm.orgusu.edu

Incorporation into Nucleic Acids and Subsequent EffectsBeyond inhibiting nucleotide synthesis, 2-Thio-6-azauridine can also act as a fraudulent nucleoside.nih.govAfter being converted intracellularly to its triphosphate form (2-thio-6-aza-UTP), it can be mistakenly recognized by cellular and viral polymerases as a natural nucleotide.nih.govrsc.orgrsc.org

Research has shown that 2-Thio-6-azauridine can be incorporated into viral RNA. nih.gov This incorporation of a fraudulent base into the nucleic acid chain can lead to significant functional consequences. For example, the presence of 2-Thio-6-azauridine in an RNA transcript can impair its subsequent translation into protein, effectively disrupting viral gene expression. nih.gov While some polymerases may incorporate 6-azauridine triphosphate less efficiently than the native UTP, its inclusion in the growing RNA chain can terminate transcription or result in a dysfunctional RNA molecule. rsc.orgrsc.org This represents a secondary mechanism by which 2-Thio-6-azauridine exerts its biological activity, complementing its primary role as an inhibitor of pyrimidine biosynthesis.

Cellular Uptake and Intracellular Metabolic Conversion

As a nucleoside analog, 2-Thio-6-azauridine (TAU) is understood to enter cells and undergo metabolic changes to exert its biological effects. archbreastcancer.com While specific transporters for its uptake have not been fully elucidated, its structural similarity to endogenous nucleosides suggests it may utilize cellular nucleoside transport mechanisms.

Once inside the cell, nucleoside analogs like 2-Thio-6-azauridine are typically phosphorylated by cellular kinases to form their active mono-, di-, and triphosphate metabolites. researchgate.net This conversion is a critical step for their therapeutic activity. For instance, the related compound 6-azauridine is known to be converted to 6-aza-uridine monophosphate (6-aza-UMP), which then inhibits uridine monophosphate synthase (UMPS), interfering with pyrimidine biosynthesis. It is plausible that 2-Thio-6-azauridine follows a similar metabolic activation pathway. Molecular modeling studies have suggested that the 5'-monophosphate forms of 5-modified 2-thio-6-aza-2'-deoxyuridine derivatives can bind to the active site of enzymes like Mycobacterium tuberculosis flavin-dependent thymidylate synthase (ThyX), indicating that phosphorylation is key to its mechanism of action in certain contexts. researchgate.net

The active metabolites of 2-Thio-6-azauridine can interfere with normal host cell metabolic pathways. By mimicking natural nucleosides, these metabolites can inhibit enzymes essential for nucleic acid synthesis. researchgate.netconferencemind.com This disruption of nucleotide metabolism is a key aspect of its pleiotropic effects. conferencemind.com The inhibition of enzymes like UMPS by the active metabolites of similar azauridine compounds leads to a depletion of the nucleotide pool available for RNA and DNA synthesis, thereby affecting cell proliferation and viral replication. researchgate.net

Formation of Active Metabolites

Molecular Interactions with Specific Cellular Proteins

2-Thio-6-azauridine has been shown to interact with several cellular proteins, leading to a range of downstream effects.

Research has identified the tetraspanin CD151 as a target of 2-Thio-6-azauridine. archbreastcancer.comarchbreastcancer.com CD151 is a protein involved in cell adhesion, migration, and signaling, and it is often overexpressed in aggressive cancers. nih.gov Mechanistic studies suggest that 2-Thio-6-azauridine's interaction with CD151 impacts key signaling pathways involved in the progression of triple-negative breast cancer (TNBC). conferencemind.com In paclitaxel-resistant TNBC cells, the combination of 2-Thio-6-azauridine and paclitaxel (B517696) was found to reduce the expression of multidrug resistance proteins MRP1 and MDR1 in cells overexpressing CD151, highlighting the role of CD151 in the drug-sensitizing effects of 2-Thio-6-azauridine. archbreastcancer.comarchbreastcancer.com Furthermore, targeting CD151 has been shown to disrupt its interaction with other proteins like EGFR, which can, in turn, affect downstream signaling pathways such as AKT and ERK1/2 that are crucial for cell proliferation. nih.gov

Table 1: Effect of 2-Thio-6-azauridine on CD151 and Related Markers in Paclitaxel-Resistant TNBC Cells

| Cell Line | Treatment | Observed Effect on Protein Expression | Reference |

| PtxR/MDA-MB-231 | TAU and PTX Combination | Reduced MRP1 and MDR1 in CD151 overexpressing cells | archbreastcancer.com |

| PtxR/MDA-MB-468 | TAU and PTX Combination | Reduced MRP1 and MDR1 in CD151 overexpressing cells | archbreastcancer.com |

A significant mechanism of action for 2-Thio-6-azauridine is its ability to counteract the HIV-1 accessory protein Vpu. nih.gov Vpu enhances viral release by targeting the host restriction factor Bone Marrow Stromal Antigen 2 (BST-2, also known as tetherin) for degradation, thereby preventing BST-2 from tethering new virions to the cell surface. nih.govresearchgate.net 2-Thio-6-azauridine has been discovered to restore the cell surface levels of BST-2 in the presence of Vpu. nih.govresearchgate.net

Interestingly, 2-Thio-6-azauridine does not achieve this by preventing the physical interaction between Vpu and BST-2, or between Vpu and β-TrCP2, a component of the ubiquitin ligase complex recruited by Vpu. nih.govnih.gov Instead, it acts by decreasing the Vpu-mediated ubiquitination of BST-2. researchgate.netnih.gov This inhibition of BST-2 ubiquitination protects it from degradation and allows it to continue restricting HIV-1 release. nih.govfrontiersin.org This action is specific, as the compound does not affect Vpu's ability to downregulate CD4. nih.gov The anti-HIV-1 activity of 2-Thio-6-azauridine is dependent on the presence of BST-2. nih.govnih.gov

Table 2: Research Findings on 2-Thio-6-azauridine's Effect on the Vpu-BST-2 Axis

| Finding | Experimental Context | Conclusion | Reference |

| Restored cell surface BST-2 levels | HeLa cells expressing HIV-1 Vpu | TAU inhibits Vpu-mediated BST-2 downregulation. | nih.gov |

| No disruption of Vpu-BST-2 interaction | Co-immunoprecipitation and BRET2 assays | TAU's mechanism is not through direct binding interference. | nih.govnih.gov |

| Decreased BST-2 ubiquitination | Ubiquitination assays in 293T cells | TAU protects BST-2 from Vpu-induced degradation pathway. | nih.govnih.gov |

| BST-2 dependent HIV-1 inhibition | Comparison between BST-2 positive and negative HeLa cells | The antiviral effect of TAU relies on the presence of BST-2. | nih.gov |

In the context of cancer chemotherapy resistance, 2-Thio-6-azauridine has been shown to modulate the expression of ATP-binding cassette (ABC) transporters. archbreastcancer.comarchbreastcancer.com These transporters are membrane proteins that can pump chemotherapy drugs out of cancer cells, leading to multidrug resistance. In paclitaxel-resistant triple-negative breast cancer cells, a combination of 2-Thio-6-azauridine and paclitaxel led to a reduction in the expression of the ABC transporters MRP1 (Multidrug Resistance-Associated Protein 1) and MDR1 (Multidrug Resistance Protein 1, also known as P-glycoprotein). archbreastcancer.comarchbreastcancer.comresearchgate.net This effect contributes to the sensitization of resistant cancer cells to paclitaxel. archbreastcancer.comarchbreastcancer.com The reduction of MRP1 and MDR1 expression was also observed in CD151-overexpressing resistant cells, suggesting a link between the targeting of CD151 by 2-Thio-6-azauridine and the downregulation of these ABC transporters. archbreastcancer.comresearchgate.net

Targeting Thymidylate Synthase (ThyX) in Pathogens

The emergence of drug-resistant pathogenic bacteria has necessitated the exploration of novel antibacterial agents that act on unconventional targets. One such target is the flavin-dependent thymidylate synthase (ThyX), an enzyme crucial for the de novo synthesis of 2'-deoxythymidine-5'-monophosphate (dTMP), an essential precursor for DNA synthesis. mdpi.comresearchgate.net Unlike the classical thymidylate synthase (ThyA) found in humans and some bacteria, ThyX is structurally and mechanistically distinct and is present in a number of significant human pathogens, including Mycobacterium tuberculosis, Helicobacter pylori, and Clostridium botulinum, but is absent in human cells. mdpi.comip-paris.fr This exclusivity makes ThyX a promising target for the development of selective antibacterial therapies.

Research has identified 2-thio-6-azauridine and its derivatives as potential inhibitors of ThyX. These nucleoside analogs have demonstrated notable antibacterial activity against a range of pathogenic bacteria. mdpi.comresearchgate.net The proposed mechanism of action involves the inhibition of ThyX, thereby disrupting DNA synthesis and impeding bacterial growth. researchgate.net

Research Findings on Antibacterial Activity

A series of 5-modified 6-aza- and 2-thio-6-aza-2'-deoxyuridine derivatives have been synthesized and evaluated for their antibacterial properties. The 2-thio derivatives, in particular, have shown significant activity against both Gram-positive and Gram-negative bacteria. nih.gov

For instance, certain 2-thio derivatives exhibited moderate activity against Mycobacterium smegmatis and Staphylococcus aureus. nih.govresearchgate.net Notably, 2'-deoxy-2-thio-5-phenyl-6-azauridine was found to be effective in suppressing the growth of the Gram-negative bacterium Pseudomonas aeruginosa, a pathogen known for its high resistance to antibiotics. nih.govresearchgate.net The minimum inhibitory concentration (MIC) values from these studies highlight the potential of these compounds as antibacterial agents.

| Compound Derivative | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Thio-6-azauridine derivatives | Mycobacterium smegmatis | 0.2–0.8 mM nih.govresearchgate.net |

| 2-Thio-6-azauridine derivatives | Staphylococcus aureus | 0.03–0.9 mM nih.govresearchgate.net |

| 2'-Deoxy-2-thio-5-phenyl-6-azauridine | Pseudomonas aeruginosa ATCC 27853 | 0.03 mM nih.govresearchgate.net |

It is important to note, however, that the antibacterial activity of these compounds against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, which lack the thyX gene, suggests that 2-thio-6-azauridine derivatives may also inhibit other essential bacterial enzymes. mdpi.com

Molecular Docking and Enzyme Inhibition Studies

To elucidate the interaction between 2-thio-6-azauridine derivatives and ThyX, molecular modeling studies have been conducted. The 5'-monophosphates of several 5-modified 2-thio-6-aza-2'-deoxyuridine derivatives were docked into the active site of Mycobacterium tuberculosis ThyX. nih.govresearchgate.net These computational analyses demonstrated a plausible binding mechanism for these compounds within the enzyme's active site, supporting the hypothesis that their antibacterial activity is, at least in part, due to the inhibition of ThyX. researchgate.netnih.gov

Enzyme inhibition assays have provided further, albeit modest, evidence for this mechanism. In a study evaluating a series of 5'-monophosphates of 5-modified 6-aza-2'-deoxyuridines, one derivative showed weak inhibitory activity against ThyX from Mycobacterium tuberculosis. nih.gov

| Compound | Enzyme | Concentration | % Inhibition |

|---|---|---|---|

| 5'-monophosphate of 5-bromo-6-aza-2'-deoxyuridine | M. tuberculosis ThyX | 50 µM | 40.9% nih.gov |

| 5'-monophosphate of 5-bromo-6-aza-2'-deoxyuridine | M. tuberculosis ThyA | 50 µM | 13.8% nih.gov |

While direct and potent inhibition of ThyX by the parent compound 2-thio-6-azauridine has yet to be extensively documented in the reviewed literature, the research on its derivatives strongly suggests that the ThyX enzyme is a key target. The structural and mechanistic differences between bacterial ThyX and human ThyA provide a solid foundation for the development of selective inhibitors. researchgate.netip-paris.fr The findings from both whole-cell antibacterial assays and molecular-level investigations underscore the potential of the 2-thio-6-azauridine scaffold in designing novel antibiotics against a range of clinically relevant pathogens.

Biological Activities: Mechanistic Investigations

Antineoplastic Activity in Cell and Animal Models (Mechanistic Focus)

2-Thio-6-azauridine has demonstrated notable anticancer properties through various mechanisms, including the induction of cell cycle arrest and apoptosis, the targeting of cancer stem cells, and the sensitization of cancer cells to other therapeutic agents.

Induction of Cell Cycle Arrest (G1, G2/M Phase)

As a standalone agent, 2-Thio-6-azauridine has been shown to induce a G1 phase cell cycle arrest in triple-negative breast cancer (TNBC) cell lines, including MDA-MB-231 and MDA-MB-468. nih.govresearchgate.netresearchgate.net This antiproliferative effect is a key component of its single-agent cytotoxicity. nih.govresearchgate.net

In combination with other anticancer agents, such as paclitaxel (B517696), the effects on the cell cycle can be different. For instance, when used with paclitaxel in paclitaxel-resistant TNBC cells, the combination leads to an arrest at the G2/M phase of the cell cycle. researchgate.netresearchgate.netarchbreastcancer.comarchbreastcancer.com This synergistic action highlights the compound's potential in overcoming drug resistance. Similarly, co-treatment with ionizing radiation in radioresistant TNBC cells also results in G2/M phase arrest. researchgate.net

Mechanisms of Apoptosis Induction (e.g., BAX/Bcl-2, Caspase-3 Activation)

2-Thio-6-azauridine is a potent inducer of apoptosis, or programmed cell death, in cancer cells. As a single agent, it has been observed to trigger apoptosis in TNBC cells. nih.govresearchgate.net The pro-apoptotic activity is significantly enhanced when used in combination therapies.

A key mechanism of this apoptosis induction involves the modulation of the BCL-2 family of proteins. Specifically, treatment with 2-Thio-6-azauridine in combination with paclitaxel leads to an increase in the expression of the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein Bcl-2. researchgate.netarchbreastcancer.comarchbreastcancer.com This shift in the BAX/Bcl-2 ratio is a critical event that pushes the cell towards apoptosis.

Furthermore, the apoptotic cascade is propagated through the activation of executioner caspases. Studies have consistently shown that 2-Thio-6-azauridine, particularly in combination with agents like paclitaxel or ionizing radiation, leads to a significant increase in the activity of caspase-3, a key enzyme in the execution phase of apoptosis. researchgate.netresearchgate.netarchbreastcancer.com

Effects on Cancer Stem Cell Properties (e.g., Mammosphere Formation)

A crucial aspect of cancer therapy is the targeting of cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance and recurrence. 2-Thio-6-azauridine has shown promise in this area by affecting CSC properties.

Specifically, in paclitaxel-resistant TNBC cells, the combination of 2-Thio-6-azauridine and paclitaxel has been found to reduce the efficiency of mammosphere formation. researchgate.netarchbreastcancer.com Mammospheres are three-dimensional cell cultures enriched in breast cancer stem cells, and their disruption indicates an effect on the self-renewal capacity of these cells.

Sensitization to Other Anticancer Agents

One of the most significant findings regarding 2-Thio-6-azauridine is its ability to sensitize cancer cells to other therapies. This is particularly relevant in the context of drug and radiation resistance.

Studies have extensively documented its ability to sensitize paclitaxel-resistant TNBC cells to paclitaxel. researchgate.netarchbreastcancer.comarchbreastcancer.com The combination of 2-Thio-6-azauridine and paclitaxel synergistically inhibits the viability of these resistant cells. researchgate.netarchbreastcancer.com A proposed mechanism for this sensitization involves the downregulation of ABC transporters like MRP1 and MDR1, which are often responsible for pumping chemotherapy drugs out of cancer cells. researchgate.netarchbreastcancer.com

Furthermore, 2-Thio-6-azauridine has been shown to sensitize radioresistant TNBC cells to ionizing radiation. researchgate.net This suggests a broader potential for this compound in combination with various cancer treatment modalities.

Activity Against Specific Cancer Cell Lines (e.g., TNBC, Leukemia)

The antineoplastic activity of 2-Thio-6-azauridine has been evaluated in a number of cancer cell lines. The most extensively studied are triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468. nih.govresearchgate.netresearchgate.netarchbreastcancer.comarchbreastcancer.com In these cells, it has shown both single-agent cytotoxicity and the ability to overcome paclitaxel resistance. nih.govresearchgate.netresearchgate.netarchbreastcancer.com

Historically, 2-Thio-6-azauridine has also been reported to have antitumor activity against L1210 leukemia cells. researchgate.netarchbreastcancer.com In these cells, its cytotoxic effects are linked to the inhibition of pyrimidine (B1678525) de novo synthesis and its incorporation into nucleic acids. nih.gov

| Cancer Cell Line | Cancer Type | Observed Effects | References |

|---|---|---|---|

| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | G1 phase arrest (single agent), G2/M phase arrest (in combination), apoptosis induction, reduced mammosphere formation, sensitization to paclitaxel and ionizing radiation. | nih.govresearchgate.netresearchgate.netarchbreastcancer.com |

| MDA-MB-468 | Triple-Negative Breast Cancer (TNBC) | G1 phase arrest (single agent), G2/M phase arrest (in combination), apoptosis induction, reduced mammosphere formation, sensitization to paclitaxel and ionizing radiation. | nih.govresearchgate.netresearchgate.netarchbreastcancer.com |

| L1210 | Leukemia | Cytotoxicity, inhibition of pyrimidine de novo synthesis, incorporation into nucleic acids. | researchgate.netarchbreastcancer.comnih.gov |

Antiviral Activity and Modes of Action

2-Thio-6-azauridine was initially investigated for its antiviral properties and has demonstrated activity against a range of RNA viruses. nih.govresearchgate.netmdpi.com This includes flaviviruses such as West Nile Virus, Yellow Fever Virus, and Japanese Encephalitis Virus. nih.gov

A primary mode of its broad-spectrum antiviral action is the inhibition of orotidine (B106555) monophosphate decarboxylase, an enzyme crucial for the de novo synthesis of pyrimidines. nih.govresearchgate.net By blocking this pathway, it depletes the pool of nucleotides available for viral replication. Additionally, as a nucleoside analog, it can be incorporated into viral RNA, leading to impaired translation and function. nih.gov

Inhibition of Viral Replication Mechanisms

2-Thio-6-azauridine primarily exerts its antiviral effects by interfering with crucial viral and host cell processes necessary for viral propagation. One of its key mechanisms is the inhibition of orotidine monophosphate decarboxylase (ODCase), an essential enzyme in the de novo pyrimidine nucleotide biosynthetic pathway. nih.gov By blocking this enzyme, the compound depletes the intracellular pool of uridine (B1682114) triphosphate (UTP), a vital building block for RNA synthesis. This disruption of nucleotide metabolism effectively hinders the replication of RNA viruses that are heavily dependent on the host cell's resources for generating their genetic material. nih.govresearchgate.net

Furthermore, as a nucleoside analog, 2-Thio-6-azauridine can be incorporated into viral RNA during replication. This integration leads to a non-functional or impaired viral genome, which in turn disrupts the translation of viral proteins and the assembly of new, infectious virions. nih.gov In the context of HIV-1, 2-Thio-6-azauridine has been shown to suppress viral production in a manner dependent on the host restriction factor BST-2 (also known as Tetherin). nih.govnih.gov It achieves this by protecting BST-2 from degradation mediated by the viral protein U (Vpu), thereby enhancing the host's innate ability to trap newly formed virions on the cell surface and prevent their release. nih.govresearchgate.net

Activity Against RNA Viruses (e.g., Flaviviruses, HIV-1)

2-Thio-6-azauridine has demonstrated a broad spectrum of activity against various RNA viruses. researchgate.net Its efficacy has been particularly noted against members of the Flaviviridae family, including West Nile Virus (WNV), Yellow Fever Virus (YFV), and Japanese Encephalitis Virus (JEV). nih.govresearchgate.net The compound's ability to inhibit these flaviviruses is largely attributed to its role in blocking nucleoside triphosphate synthesis. nih.gov For instance, it has shown a moderate inhibitory effect on WNV replication. researchgate.net

In addition to flaviviruses, 2-Thio-6-azauridine exhibits significant activity against Human Immunodeficiency Virus-1 (HIV-1). nih.govarchbreastcancer.com Its anti-HIV-1 properties are multifaceted. The compound has been shown to reduce HIV-1 release and infectivity in HeLa cells with an approximate IC50 value of 0.22 µM. nih.gov This effect is significantly more pronounced in cells expressing the host restriction factor BST-2, highlighting the compound's specific mechanism of action against HIV-1's Vpu protein. nih.gov In cells where BST-2 is knocked down, the inhibitory effect is marginal, with a much higher IC50 value of 4.42 µM. nih.gov The compound has also been identified as an inhibitor of human parainfluenza virus type 3 (HPIV-3), with an EC50 value of 1100 ng/mL. nih.gov

Table 1: Antiviral Activity of 2-Thio-6-azauridine

| Virus | Assay | Cell Line | IC50 / EC50 | Citation |

|---|---|---|---|---|

| HIV-1 | Infectivity Assay | HeLa | ~0.22 µM | nih.gov |

| HIV-1 | Infectivity Assay | HeLa-shRNA-BST-2 | 4.42 µM | nih.gov |

| Human Parainfluenza Virus Type 3 (HPIV-3) | Antiviral CPE Assay | MA-104 | 1100 ng/mL | nih.gov |

| West Nile Virus (WNV) | Antiviral Assay | Vero | Moderate Inhibition | researchgate.net |

Specific Viral Protein Targets (e.g., HIV-1 Vpu)

A key specific viral protein target of 2-Thio-6-azauridine is the HIV-1 accessory protein, Viral protein U (Vpu). nih.govnih.gov Vpu plays a crucial role in enhancing the release of progeny virions from infected cells by counteracting the host restriction factor BST-2. nih.govresearchgate.net Vpu achieves this by targeting BST-2 for degradation. nih.gov

Research has demonstrated that 2-Thio-6-azauridine does not interfere with the expression of Vpu or BST-2, nor does it disrupt the physical interaction between them. nih.govnih.gov Instead, the compound inhibits the Vpu-mediated ubiquitination of BST-2. nih.govnih.gov Ubiquitination is a process that marks proteins for degradation. By decreasing the ubiquitination of BST-2, 2-Thio-6-azauridine effectively rescues the protein from Vpu-induced degradation, allowing it to remain on the cell surface and tether newly formed HIV-1 particles, thus preventing their release and spread. nih.govnih.govresearchgate.net This targeted action sensitizes wild-type HIV-1 to the host's natural antiviral defenses. nih.gov

Antibacterial Activity and Mechanisms

Inhibition of Bacterial Growth

2-Thio-6-azauridine and its derivatives have demonstrated notable antibacterial activity, inhibiting the growth of various bacterial species. researchgate.netresearchgate.net Studies have shown that these compounds can effectively suppress the proliferation of both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net The inhibitory activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible bacterial growth. wikipedia.org For instance, 2-thio derivatives have shown moderate activity against Mycobacterium smegmatis and Staphylococcus aureus. nih.govresearchgate.netresearchgate.net

Molecular Targets in Bacterial Metabolism (e.g., ThyX)

The primary molecular target for the antibacterial action of 2-Thio-6-azauridine derivatives in certain bacteria is the flavin-dependent thymidylate synthase, known as ThyX. nih.govresearchgate.netresearchgate.net This enzyme is crucial for the de novo synthesis of 2'-deoxythymidine-5'-monophosphate (dTMP), an essential precursor for DNA synthesis. researchgate.net Importantly, ThyX is structurally and mechanistically distinct from the human equivalent enzyme, ThyA, making it an attractive target for selective antibacterial drug development. who.int

Molecular modeling studies have shown that the 5'-monophosphate forms of 5-modified 2-thio-6-aza-2'-deoxyuridine derivatives can effectively bind within the active site of Mycobacterium tuberculosis ThyX. nih.govresearchgate.netresearchgate.net This binding inhibits the enzyme's function, thereby disrupting DNA synthesis and ultimately leading to the inhibition of bacterial growth. nih.govresearchgate.netresearchgate.net

Activity Spectrum Against Gram-Positive and Gram-Negative Bacteria

Derivatives of 2-Thio-6-azauridine have exhibited a varied spectrum of activity against both Gram-positive and Gram-negative bacteria. researchgate.net Moderate activity has been observed against several Gram-positive bacteria. nih.govresearchgate.netresearchgate.net For example, 2-thio derivatives have shown MIC values ranging from 0.2 to 0.8 mM against Mycobacterium smegmatis and 0.03 to 0.9 mM against Staphylococcus aureus. nih.govresearchgate.netresearchgate.net

Notably, certain derivatives have also demonstrated potent activity against challenging Gram-negative bacteria. researchgate.net For instance, 2'-Deoxy-2-thio-5-phenyl-6-azauridine has been reported to effectively suppress the growth of Pseudomonas aeruginosa ATCC 27853 with a low MIC of 0.03 mM. nih.govresearchgate.netresearchgate.net This is particularly significant as P. aeruginosa is known for its high resistance to many antibiotics. researchgate.net

Table 2: Antibacterial Activity of 2-Thio-6-azauridine Derivatives

| Bacterial Species | Gram Stain | Compound Type | Minimum Inhibitory Concentration (MIC) | Citation |

|---|---|---|---|---|

| Staphylococcus aureus | Gram-Positive | 2-Thio derivatives | 0.03–0.9 mM | nih.govresearchgate.netresearchgate.net |

| Mycobacterium smegmatis | Gram-Positive | 2-Thio derivatives | 0.2–0.8 mM | nih.govresearchgate.netresearchgate.net |

| Pseudomonas aeruginosa ATCC 27853 | Gram-Negative | 2'-Deoxy-2-thio-5-phenyl-6-azauridine | 0.03 mM | nih.govresearchgate.netresearchgate.net |

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of 2-Thio-6-azauridine and its analogs influences their biological effects. These investigations reveal the importance of specific functional groups and structural modifications for activities ranging from antibacterial to antiviral and anticancer.

Antibacterial Activity

Research into derivatives of 2-Thio-6-azauridine has identified key structural features that determine their antibacterial potency. Modifications, particularly at the 5-position of the azauracil ring and the sugar moiety, have been shown to significantly impact the spectrum and effectiveness of these compounds.

A study focusing on 5-modified 6-aza- and 2-thio-6-aza-2'-deoxyuridine derivatives revealed that the 2-thio substitution is a critical determinant of antibacterial activity. researchgate.net These 2-thio derivatives demonstrated moderate activity against several Gram-positive bacteria, including Mycobacterium smegmatis and Staphylococcus aureus. researchgate.netnih.gov One of the most potent compounds identified was 2'-Deoxy-2-thio-5-phenyl-6-azauridine, which showed effective growth suppression of the Gram-negative bacterium Pseudomonas aeruginosa, a pathogen known for its high resistance to antibiotics. researchgate.netnih.gov Molecular modeling studies suggest that the 5'-monophosphates of these 5-modified 2-thio-6-aza-2'-deoxyuridines can bind to the active site of Mycobacterium tuberculosis flavin-dependent thymidylate synthase (ThyX), inhibiting the enzyme and thereby halting bacterial growth. researchgate.netnih.gov

| Compound | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 2-Thio-6-azauridine Derivatives (General) | Mycobacterium smegmatis | 0.2–0.8 mM | researchgate.netnih.gov |

| 2-Thio-6-azauridine Derivatives (General) | Staphylococcus aureus | 0.03–0.9 mM | researchgate.netnih.gov |

| 2'-Deoxy-2-thio-5-phenyl-6-azauridine | Pseudomonas aeruginosa ATCC 27853 | 0.03 mM | researchgate.netnih.gov |

Antiviral Activity

The antiviral properties of 2-Thio-6-azauridine have been noted against several RNA viruses. researchgate.net SAR studies indicate that the presence of the sulfur atom at the C2 position is a key feature for its activity against certain viruses, distinguishing it from its analog, 6-Azauridine (B1663090). rsc.orgmdpi.com

In the context of Human Immunodeficiency Virus-1 (HIV-1), 2-Thio-6-azauridine acts as an inhibitor of the viral accessory protein Vpu. researchgate.netnih.gov It has been shown to restore the cell surface levels of the host restriction factor BST-2, which is normally downregulated by Vpu. researchgate.netnih.gov Mechanistically, 2-Thio-6-azauridine does not prevent the interaction between Vpu and BST-2 but rather decreases the Vpu-mediated ubiquitination of BST-2, thus preventing its degradation. nih.govnih.gov This activity is dependent on the presence of BST-2, with the compound showing significantly lower anti-HIV-1 activity in cells lacking this restriction factor. nih.gov The IC50 value was found to be approximately 0.22 µM in BST-2 positive cells, compared to 4.42 µM in BST-2 negative cells. nih.gov

Furthermore, 2-Thio-6-azauridine was reported to have an inhibitory effect against the West Nile virus (New York isolate). rsc.orgmdpi.com This activity is part of a broader profile of azapyrimidine nucleosides, where modifications to the nucleobase, such as the 2-thio substitution, alter the electronic and steric properties of the ring, which can be critical for recognition by viral enzymes or interaction with viral proteins. rsc.org

Anticancer Activity

The antiproliferative activity of 2-Thio-6-azauridine has been explored in various cancer cell lines. Virtual screening identified it as a potential lead molecule targeting the large extracellular loop (LEL) of CD151, a protein implicated in cancer metastasis. researchgate.net

In studies on triple-negative breast cancer (TNBC), 2-Thio-6-azauridine demonstrated a specific effect on the viability of MDA-MB-231 and MDA-MB-468 cell lines, with IC50 values of 6.0 and 6.2 µg/mL, respectively. researchgate.net It showed significantly less effect on normal breast epithelial cells. researchgate.net Further investigations revealed that it can sensitize paclitaxel-resistant TNBC cells to treatment. archbreastcancer.comarchbreastcancer.com A combination of 2-Thio-6-azauridine and paclitaxel synergistically inhibited the proliferation of resistant cells by arresting the cell cycle at the G2/M phase and inducing apoptosis. archbreastcancer.com This sensitizing effect was linked to the reduced expression of ABC transporters like MRP1 and MDR1, which are involved in multidrug resistance. archbreastcancer.comarchbreastcancer.com The compound was also reported to be active against L1210 leukemia cells, where its mode of action was linked to the inhibition of orotidine monophosphate decarboxylase. researchgate.netdergipark.org.tr

| Compound | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 2-Thio-6-azauridine (NSC 146268) | MDA-MB-231 (TNBC) | 6.0 µg/mL | researchgate.net |

| 2-Thio-6-azauridine (NSC 146268) | MDA-MB-468 (TNBC) | 6.2 µg/mL | researchgate.net |

| 2-Thio-6-azauridine (NSC 146268) | Normal Breast Epithelial Cell Line | 48 µg/mL | researchgate.net |

Advanced Research Methodologies and Theoretical Approaches

In Vitro Experimental Models and Assays

A variety of in vitro assays are utilized to dissect the molecular mechanisms of 2-Thio-6-azauridine. These assays provide a controlled environment to study the compound's effects on specific cellular processes.

The impact of 2-Thio-6-azauridine on cell proliferation and viability is frequently assessed using established assays like the MTT and BrdU incorporation assays. researchgate.netresearchgate.netarchbreastcancer.com

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. sigmaaldrich.com In this assay, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. sigmaaldrich.com Studies on paclitaxel-resistant triple-negative breast cancer (TNBC) cells showed that 2-Thio-6-azauridine, in combination with paclitaxel (B517696), synergistically inhibited the viability of these cells. researchgate.netarchbreastcancer.com Specifically, a combination of 10 nM 2-Thio-6-azauridine and 20 nM paclitaxel was found to inhibit 50% of the viability of 12-fold paclitaxel-resistant TNBC cells. researchgate.netarchbreastcancer.comarchbreastcancer.com

The BrdU (5-bromo-2'-deoxyuridine) incorporation assay is used to quantify cell proliferation by measuring the incorporation of the thymidine (B127349) analog BrdU into newly synthesized DNA. sigmaaldrich.com This method has been employed to determine the effect of 2-Thio-6-azauridine on the proliferation of paclitaxel-resistant TNBC cells. researchgate.netarchbreastcancer.com The combination of 2-Thio-6-azauridine and paclitaxel was observed to inhibit the proliferation of these resistant cells. researchgate.netarchbreastcancer.com

| Assay | Cell Line(s) | Key Findings | Reference(s) |

| MTT | Paclitaxel-Resistant TNBC | Synergistic inhibition of viability with paclitaxel. | researchgate.netarchbreastcancer.comarchbreastcancer.com |

| BrdU | Paclitaxel-Resistant TNBC | Inhibition of proliferation in combination with paclitaxel. | researchgate.netresearchgate.netarchbreastcancer.com |

The ability of 2-Thio-6-azauridine to induce apoptosis (programmed cell death) and cause DNA damage is investigated using techniques such as Western blotting and Reverse Transcription Polymerase Chain Reaction (RT-PCR). researchgate.netarchbreastcancer.com

Western blotting is used to detect specific proteins in a sample. In the context of 2-Thio-6-azauridine research, it has been used to assess the expression levels of proteins involved in apoptosis and DNA damage pathways. researchgate.netarchbreastcancer.comresearchgate.net For instance, studies have shown that treatment with 2-Thio-6-azauridine in combination with paclitaxel leads to an increased expression of the pro-apoptotic protein BAX and a decreased expression of the anti-apoptotic protein Bcl-2 in paclitaxel-resistant TNBC cells. researchgate.netarchbreastcancer.com This shift in the BAX/Bcl-2 ratio is a hallmark of apoptosis induction. Furthermore, Western blot analysis has been used to detect markers of DNA damage, such as the phosphorylation of histone H2AX (γH2AX). researchgate.netnih.gov

RT-PCR is a technique used to quantify the amount of a specific RNA. It has been employed to measure the mRNA levels of apoptosis-related genes. researchgate.netarchbreastcancer.com For example, RT-PCR has confirmed the changes in BAX and Bcl-2 expression at the mRNA level following treatment with 2-Thio-6-azauridine and paclitaxel. archbreastcancer.com

| Technique | Target(s) | Cell Line(s) | Key Findings | Reference(s) |

| Western Blot | BAX, Bcl-2, γH2AX | Paclitaxel-Resistant TNBC | Increased BAX, decreased Bcl-2, induction of DNA damage. | researchgate.netresearchgate.netarchbreastcancer.comnih.gov |

| RT-PCR | BAX, Bcl-2 mRNA | Paclitaxel-Resistant TNBC | Confirmed changes in apoptotic gene expression. | archbreastcancer.com |

Enzyme-linked immunosorbent assays (ELISAs) are utilized to measure the concentration of specific proteins, such as those involved in drug resistance or apoptosis. researchgate.netarchbreastcancer.com In studies involving 2-Thio-6-azauridine, a specific ELISA method was used to determine the activity of caspase-3, a key executioner enzyme in apoptosis. researchgate.netarchbreastcancer.com The combination of 2-Thio-6-azauridine and paclitaxel was found to activate caspase-3 in paclitaxel-resistant TNBC cells. researchgate.netarchbreastcancer.com ELISAs have also been used to measure the expression levels of ABC transporters like MRP1, MDR1, and BCRP, which are involved in multidrug resistance. researchgate.netarchbreastcancer.comarchbreastcancer.com Treatment with 2-Thio-6-azauridine and paclitaxel reduced the expression of MRP1 and MDR1. researchgate.netarchbreastcancer.com

Isothermal titration calorimetry (ITC) is a biophysical technique that can be used to study the binding affinity between molecules, such as a compound and its target enzyme. While the provided sources mention enzyme inhibition studies, specific applications of ITC for 2-Thio-6-azauridine are not detailed.

| Assay | Target | Cell Line(s) | Key Findings | Reference(s) |

| ELISA | Caspase-3, MRP1, MDR1, BCRP | Paclitaxel-Resistant TNBC | Activation of caspase-3; reduced expression of MRP1 and MDR1. | researchgate.netarchbreastcancer.comarchbreastcancer.com |

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells. ucl.ac.uk When combined with a fluorescent DNA-binding dye like propidium (B1200493) iodide (PI), it can be used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). ucl.ac.ukarchbreastcancer.com Research on paclitaxel-resistant TNBC cells has shown that a combination of 2-Thio-6-azauridine and paclitaxel can arrest the cell cycle at the G2/M phase. researchgate.netarchbreastcancer.comarchbreastcancer.com This cell cycle arrest prevents the cells from dividing and contributes to the inhibition of proliferation. researchgate.netarchbreastcancer.com In other studies, 2-Thio-6-azauridine alone was found to arrest the cell cycle at the G1 phase in certain TNBC cell lines. researchgate.net

| Technique | Cell Line(s) | Key Findings | Reference(s) |

| Flow Cytometry (PI staining) | Paclitaxel-Resistant TNBC, other TNBC cell lines | G2/M phase arrest in combination with paclitaxel; G1 phase arrest alone in some cell lines. | researchgate.netarchbreastcancer.comresearchgate.netarchbreastcancer.com |

The mammosphere formation assay is an in vitro method used to assess the self-renewal capacity of cancer stem cells (CSCs), a subpopulation of cancer cells believed to be responsible for tumor initiation and recurrence. nih.govsiboncoj.ru This assay involves culturing cells in non-adherent conditions, where only CSCs can survive and form spherical colonies called mammospheres. nih.gov Studies have demonstrated that the combination of 2-Thio-6-azauridine and paclitaxel reduces the mammosphere formation efficiency of paclitaxel-resistant TNBC cells. researchgate.netarchbreastcancer.comresearchgate.net This suggests that 2-Thio-6-azauridine may target the CSC population within these tumors. researchgate.netarchbreastcancer.comresearchgate.net Specifically, in paclitaxel-resistant MDA-MB-231 cells, the combination treatment reduced mammosphere formation efficiency to 36% compared to 100% in untreated controls. researchgate.net In paclitaxel-resistant MDA-MB-468 cells, the efficiency was reduced to 42%. researchgate.net

| Assay | Cell Line(s) | Key Findings | Reference(s) |

| Mammosphere Formation Assay | Paclitaxel-Resistant TNBC (MDA-MB-231, MDA-MB-468) | Reduced mammosphere formation efficiency in combination with paclitaxel. | researchgate.netarchbreastcancer.comresearchgate.net |

Cell Cycle Analysis by Flow Cytometry

In Vivo Animal Models for Mechanistic Elucidation (Excluding Efficacy/Safety Profiles)

While the provided information primarily focuses on in vitro studies, there is mention of in vivo investigations to understand the mechanisms of 2-Thio-6-azauridine. conferencemind.com Preclinical studies in animal models have been used to confirm the inhibitory effects on cell proliferation observed in vitro. conferencemind.com These models are instrumental in understanding the compound's biological effects in a more complex, whole-organism system. The chorioallantoic membrane (CAM) assay, which utilizes chicken embryos, is one such in vivo model that can be used to study processes like metastasis. mdpi.com Although specific mechanistic data from in vivo studies on 2-Thio-6-azauridine are not detailed in the provided sources, these models are a critical step in elucidating the compound's physiological and pathological consequences.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have emerged as powerful tools in the study of 2-Thio-6-azauridine, enabling researchers to predict its interactions with biological macromolecules and to understand its intrinsic chemical properties. These in silico methods provide a rational basis for its observed biological activities and guide the design of future derivatives.

Virtual screening and molecular docking are computational techniques that have been pivotal in identifying potential biological targets for 2-Thio-6-azauridine. In one such study, virtual screening identified 2-Thio-6-azauridine (also referred to as NSC 146268) as a potential lead molecule that targets the large extracellular loop (LEL) of CD151, a protein implicated in cancer metastasis. researchgate.net This identification has spurred further investigation into the role of 2-Thio-6-azauridine in modulating CD151-mediated pathways in triple-negative breast cancer (TNBC). researchgate.netresearchgate.net

The process of virtual screening involves the computational assessment of large libraries of small molecules for their potential to bind to a specific biological target. This is often followed by molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For 2-Thio-6-azauridine, these methods have been instrumental in hypothesizing its mechanism of action and have laid the groundwork for experimental validation. researchgate.net

In other research, 2-Thio-6-azauridine was identified through a cell-based ELISA screening system for its ability to inhibit the Vpu-mediated down-regulation of the host restriction factor BST-2, which is a mechanism used by HIV-1 to evade the host's immune system. nih.gov While not a direct virtual screening for a binding site, this high-throughput screening approach complements computational methods in identifying active compounds.

| Methodology | Identified Target/Activity | Therapeutic Area | Reference |

|---|---|---|---|

| Virtual Screening | CD151 Large Extracellular Loop (LEL) | Triple-Negative Breast Cancer | researchgate.net |

| Cell-based ELISA Screening | Inhibition of Vpu-mediated BST-2 down-regulation | HIV-1 | nih.gov |

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. In the context of 2-Thio-6-azauridine and its analogs, DFT calculations have been applied to understand their tautomeric and conformational preferences.

Furthermore, DFT has been employed to study the tautomeric and conformational distributions of 2-hydroxyimino-6-aza-pyrimidine nucleosides, which are derivatives of 6-azauridine (B1663090). rsc.org These studies, using methods like B3LYP/6-311+G**, help in understanding the predominant structures in different environments. rsc.org For 6-azauridine itself, conformational analysis has been performed using computational methods to understand the puckering of the ribose ring and the orientation of the nucleobase, which are critical for its interaction with enzymes. nih.gov

Building upon the identification of potential targets, computational methods are used to predict the specific molecular interactions and estimate the binding affinities between 2-Thio-6-azauridine and its target proteins. These predictions provide a detailed molecular hypothesis for the compound's mechanism of action.

For instance, following the identification of 2-Thio-6-azauridine as a potential inhibitor of the CD151 LEL, it was proposed that its binding could disrupt the molecular interactions between CD151 and its binding partners, thereby inhibiting cancer cell metastasis. researchgate.net While specific binding affinity values from computational models were not detailed in the search results, the prediction of this interaction has been a key driver for further experimental work.

In the context of its antiviral activity, it was found that 2-Thio-6-azauridine does not disrupt the interaction between BST-2 and Vpu, but rather decreases the ubiquitination of BST-2. nih.gov This suggests a more complex mechanism than simple competitive binding, which can be further explored with more advanced molecular dynamics simulations.

Density Functional Theory (DFT) Calculations for Tautomeric and Conformational Analysis

Spectroscopic Techniques for Molecular Characterization in Research

A variety of spectroscopic techniques are essential for the unambiguous structural confirmation and characterization of 2-Thio-6-azauridine. These methods provide detailed information about the molecule's connectivity, functional groups, and three-dimensional structure.

The PubChem database entry for 2-Thio-6-azauridine indicates the availability of several types of spectroscopic data, including 1H NMR (proton nuclear magnetic resonance) and 13C NMR (carbon-13 nuclear magnetic resonance) spectra, as well as infrared (IR) spectra obtained by both Mull and ATR-FTIR techniques. nih.gov NMR spectroscopy is particularly powerful for elucidating the precise arrangement of atoms within a molecule in solution, while IR spectroscopy provides information about the vibrational modes of its functional groups.

UV-Vis (ultraviolet-visible) spectroscopy has also been used to characterize thiouracil derivatives, providing information about their electronic transitions. dergipark.org.tr For extended 6-azauridines, UV-Vis absorption and fluorescence emission spectra have been studied to understand their photophysical properties. acs.org

| Spectroscopic Technique | Information Provided | Relevance to 2-Thio-6-azauridine | Reference |

|---|---|---|---|

| 1H NMR | Proton environment and connectivity | Available for 2-Thio-6-azauridine | nih.gov |

| 13C NMR | Carbon skeleton structure | Available for 2-Thio-6-azauridine | nih.gov |

| FTIR | Functional group identification | Available for 2-Thio-6-azauridine (Mull and ATR) | nih.gov |

| UV-Vis | Electronic transitions | Characterization of related thiouracil and azauridine derivatives | dergipark.org.tracs.org |

Proteomic Profiling and Biomarker Identification in Response to Treatment

Proteomic profiling is a powerful, large-scale approach to study the expression levels of proteins in a biological sample, such as a cell or tissue, in response to a particular treatment. This methodology has been instrumental in identifying biomarkers associated with the response to 2-Thio-6-azauridine treatment, particularly in the context of triple-negative breast cancer (TNBC).

A significant study utilized proteomic profiling and Receiver Operating Characteristic (ROC) analysis to identify potential biomarkers for the therapeutic response to 2-Thio-6-azauridine in resistant TNBC. researchgate.netnih.gov The research found that treatment with 2-Thio-6-azauridine led to a significant reduction in the expression of CD151 and ELAVL1 (an RNA-binding protein). researchgate.netnih.gov

These findings were further validated, and both CD151 and ELAVL1 were predicted to be effective therapy response markers for 2-Thio-6-azauridine in TNBC. researchgate.netnih.gov This is a crucial step towards personalized medicine, where the expression levels of these proteins in a patient's tumor could potentially predict their response to treatment with this compound. The study highlights how proteomic approaches can provide deep insights into the molecular mechanisms of drug action and identify patient populations most likely to benefit from a specific therapy. researchgate.net

Future Directions and Emerging Research Avenues

Exploration of Novel Biochemical Targets and Pathways

Initially recognized for its role in targeting OMP decarboxylase, recent investigations have revealed that 2-Thio-6-azauridine's biological activity is more complex than previously understood. researchgate.net Researchers are now actively exploring novel biochemical targets and pathways that are modulated by this compound.

One significant area of interest is its impact on viral proteins and host-pathogen interactions. For instance, 2-Thio-6-azauridine has been identified as an inhibitor of the HIV-1 accessory protein Vpu. sci-hub.senih.gov Specifically, it has been shown to inhibit the Vpu-mediated downregulation of the host restriction factor BST-2 (also known as tetherin), thereby restoring the cell's ability to trap newly formed virions and reduce viral release. researchgate.netnih.govresearchgate.netnih.gov This mechanism does not appear to involve the disruption of the Vpu-BST-2 interaction directly, but rather a decrease in the ubiquitination of BST-2. nih.govnih.gov

Furthermore, virtual screening studies have predicted the large extracellular loop (LEL) of CD151, a protein implicated in cancer metastasis, as a potential target for 2-Thio-6-azauridine. researchgate.netresearchgate.net This has spurred investigations into its anti-cancer properties, particularly against triple-negative breast cancer cell lines. researchgate.net

Rational Design and Synthesis of Advanced Analogs with Enhanced Specificity

The development of advanced analogs of 2-Thio-6-azauridine with improved specificity and efficacy is a key focus of current research. The core structure of 2-Thio-6-azauridine provides a versatile scaffold for chemical modification.

Recent efforts have involved the synthesis of 5-modified 6-aza- and 2-thio-6-aza-2'-deoxyuridine derivatives. researchgate.net These modifications have been shown to yield compounds with moderate antibacterial activity against various strains, including Mycobacterium smegmatis and Staphylococcus aureus. researchgate.net Notably, 2'-Deoxy-2-thio-5-phenyl-6-azauridine demonstrated significant activity against the antibiotic-resistant Gram-negative bacterium Pseudomonas aeruginosa. researchgate.net Molecular modeling studies suggest that the 5'-monophosphates of these analogs can bind to the active site of Mycobacterium tuberculosis flavin-dependent thymidylate synthase (ThyX), indicating a potential mechanism for their antibacterial action. researchgate.netresearchgate.net

The incorporation of amino acids into the heterocyclic structure of 2-Thio-6-azauridine is another promising strategy to enhance pharmacological properties and overcome drug resistance. sci-hub.se The design of such analogs is often guided by computational docking studies to predict their binding affinity and interaction with target proteins. researchgate.net

Understanding Mechanisms of Acquired Resistance at a Molecular Level

The emergence of drug resistance is a significant challenge in the therapeutic application of any antimicrobial or anticancer agent. Understanding the molecular mechanisms by which pathogens or cancer cells acquire resistance to 2-Thio-6-azauridine is crucial for the development of effective long-term treatment strategies.

In the context of cancer therapy, resistance to drugs like paclitaxel (B517696) in triple-negative breast cancer is a major clinical hurdle. archbreastcancer.comresearchgate.net Research has shown that a combination of 2-Thio-6-azauridine and paclitaxel can synergistically inhibit the viability of paclitaxel-resistant triple-negative breast cancer cells. archbreastcancer.comarchbreastcancer.com The mechanism behind this sensitization appears to involve the downregulation of ABC transporters like MRP1 and MDR1, which are often overexpressed in drug-resistant cells. archbreastcancer.comresearchgate.net Furthermore, this combination therapy has been shown to induce cell cycle arrest and apoptosis. archbreastcancer.comarchbreastcancer.com The role of CD151 in this process is also under investigation, with studies suggesting that 2-Thio-6-azauridine-mediated sensitization may be linked to the downregulation of this protein. researchgate.netnih.gov

For its antiviral applications, while specific resistance mechanisms to 2-Thio-6-azauridine are still being elucidated, the focus is on understanding how viruses might evolve to counteract its effects on host factors like BST-2.

Development of 2-Thio-6-azauridine as a Research Tool

Beyond its direct therapeutic potential, 2-Thio-6-azauridine is being developed as a valuable research tool in chemical biology. Its ability to specifically modulate certain cellular pathways makes it an effective chemical probe for studying complex biological processes.

For example, its targeted inhibition of Vpu-mediated BST-2 degradation allows researchers to dissect the intricacies of this specific host-pathogen interaction without globally disrupting cellular functions. nih.govd-nb.info This provides a more nuanced understanding of the viral counter-defense mechanisms.

Furthermore, the development of fluorescently labeled analogs of 6-azauridine (B1663090) is opening up new possibilities for their use in monitoring nucleic acid interactions and dynamics in real-time. acs.org These fluorescent probes can be incorporated into oligonucleotides to study DNA-protein interactions and other cellular events with high sensitivity. acs.org

Interdisciplinary Approaches in Chemical Biology and Pathogen Research

The future of 2-Thio-6-azauridine research lies in the convergence of multiple scientific disciplines. Chemical biology, with its focus on using small molecules to probe biological systems, is at the forefront of this effort. researchgate.net The rapid advancements in this field are accelerating the discovery of novel targets and the elucidation of pathological mechanisms. researchgate.net

The study of 2-Thio-6-azauridine's activity against pathogens like HIV and various bacteria necessitates a deep understanding of microbiology, virology, and immunology. nih.govresearchgate.net Combining this with expertise in medicinal chemistry and computational modeling allows for a comprehensive approach to drug design and development. sci-hub.seresearchgate.net This interdisciplinary strategy is essential for tackling the challenges of drug resistance and for designing next-generation therapeutics with enhanced efficacy and specificity. The integration of targeted therapies with conventional treatments, as seen in the combination of 2-Thio-6-azauridine with paclitaxel, exemplifies the power of such collaborative research. archbreastcancer.com

Q & A

Q. What established methods are used for synthesizing 2-Thio-6-azauridine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of 2-Thio-6-azauridine typically involves persilylation of 2-thio-6-azauracil followed by ribosylation with methyl 2,3,5-tri-O-acetyl-D-ribofuranoside. Reaction conditions such as temperature (optimized at 80–90°C), solvent selection (e.g., acetonitrile), and catalyst presence (e.g., trimethylsilyl triflate) significantly impact yield (up to ~73%) and purity. Post-synthesis purification via recrystallization or chromatography is critical to isolate the tri-O-acetate derivative . UV and mass spectrometry (ESIMS) are used to confirm structural integrity, with key spectral markers including λmax at 269 nm (H₂O) and ESIMS peaks at m/z 282 [M + Na]⁺ .

Q. What spectroscopic techniques are most effective for characterizing 2-Thio-6-azauridine, and what key spectral markers should be analyzed?

Methodological Answer: Ultraviolet (UV) spectroscopy is essential for identifying absorption maxima (e.g., λmax 269 nm in H₂O, shifting to 267 nm in 0.01 N NaOH), which reflect electronic transitions in the thiolated uracil ring. Electrospray ionization mass spectrometry (ESIMS) in positive and negative ion modes provides molecular weight confirmation (m/z 282 [M + Na]⁺ and 258 [M – H]⁻, respectively). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is recommended for resolving ribose and heterocyclic proton environments, particularly the C2-thiol and N6-aza groups .

Q. What biochemical pathways are targeted by 2-Thio-6-azauridine, and how do these mechanisms differ from other nucleoside analogs?

Methodological Answer: 2-Thio-6-azauridine disrupts nucleotide metabolism by inhibiting enzymes like uridine phosphorylase, leading to intracellular nucleotide pool imbalance. Unlike classical nucleoside analogs (e.g., 5-fluorouracil), it uniquely induces apoptosis in drug-resistant cancer cells by modulating BAX/Bcl-2 ratios (pro-apoptotic BAX ↑, anti-apoptotic Bcl-2 ↓) and activating caspase-3. Additionally, it downregulates ABC transporters (MDR1 and MRP1), reducing efflux-mediated chemoresistance .

Advanced Research Questions

Q. How can researchers design experiments to evaluate synergistic effects of 2-Thio-6-azauridine with chemotherapeutic agents in drug-resistant cancers?

Methodological Answer: To assess synergy:

- Cell Models: Use paclitaxel-resistant triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231) with validated resistance markers (e.g., CD151 overexpression) .

- Dose Optimization: Perform combinatorial dose-response assays (e.g., 10:20 nM TAU:PTX) using Chou-Talalay analysis to calculate combination indices (CI < 1 indicates synergy).

- Mechanistic Assays: Measure apoptosis (Annexin V/PI staining), cell cycle arrest (flow cytometry for G2/M phase), and DNA damage (γ-H2AX foci). Validate ABC transporter expression via qPCR/Western blot .

Q. What strategies address contradictions in reported cytotoxicity data for 2-Thio-6-azauridine across cancer cell models?

Methodological Answer:

- Standardization: Use cell lines with consistent passage numbers and culture conditions (e.g., RPMI-1640 with 10% FBS).

- Assay Validation: Compare multiple cytotoxicity assays (MTT, LDH release, clonogenic survival) to account for metabolic vs. membrane integrity endpoints.

- Context-Specific Factors: Control for tumor microenvironment variables (e.g., hypoxia) and genetic heterogeneity (e.g., TP53 status) that may influence drug response .

Q. How should in vitro assays be optimized to assess 2-Thio-6-azauridine’s impact on cell cycle progression and apoptosis?

Methodological Answer:

- Cell Synchronization: Pre-treat cells with serum starvation or thymidine block to synchronize cell cycles before TAU exposure.

- Time-Course Analysis: Collect samples at 24, 48, and 72 hours post-treatment for flow cytometry (PI staining for cycle phases) and caspase-3 activity assays.

- Morphological Analysis: Use high-content imaging to quantify nuclear fragmentation (apoptosis) and mitotic arrest (G2/M phase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。